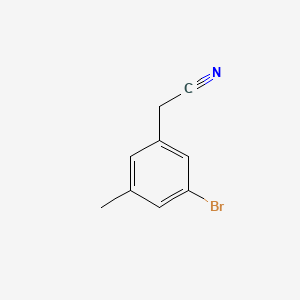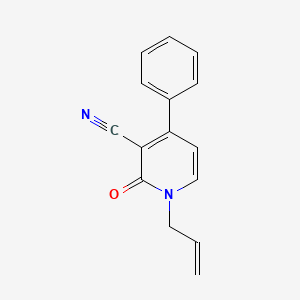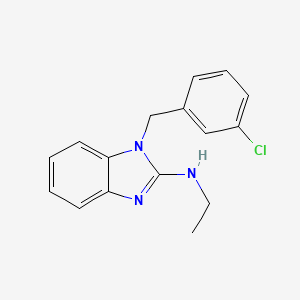
2-(3-Bromo-5-methylphenyl)acetonitrile
描述
“2-(3-Bromo-5-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-5-methylphenyl)acetonitrile” is represented by the linear formula C9H8BrN . Unfortunately, the detailed structural analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
“2-(3-Bromo-5-methylphenyl)acetonitrile” is a clear, colourless liquid . It is stored in a sealed container in a dry room at normal temperature .科学研究应用
液晶性质
甲基-三-正癸基磷鏻盐与乙腈等小有机分子结合后表现出独特的液晶性质。这表明由于它们的两性行为和溶质的相对较低的有序参数,在使用 NMR 光谱进行结构研究中具有潜在的应用 (Gowda 等,2004)。
光化学反应
在光化学反应的研究中,乙腈已被用作溶剂来观察某些化合物的裂解。例如,3-甲基-2-苯基-2H-氮杂环丙烷在乙腈中的裂解导致了对光化学途径和中间体的有趣见解 (Zhang 等,2014)。
手性分离和分析
乙腈已用于手性分离和分析,特别是在某些化合物的对映体拆分中。这涉及在色谱过程中使用乙腈作为流动相,表明其在手性分析方法中的效用 (Ali 等,2016)。
聚(甲基苯基)乙腈的合成
聚(甲基苯基)乙腈已在使用溴代芳烃和芳基乙腈的成芳基条件下合成。该合成过程表明在生产聚合物和相关材料中的潜在应用 (Waggenspack 等,1992)。
3-[氨基(芳基)-亚甲基]-1,3-二氢-2H-吲哚-2-酮的形成
3-溴代羟吲哚与取代的(杂)芳族硫酰胺在不同温度下的乙腈中的反应表明在合成特定有机化合物中的应用,可能在药物和有机化学中有用 (Kammel 等,2017)。
PI3K/mTOR 抑制剂中的中间体
在涉及乙腈的工艺中合成的 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile,作为 PI3K/mTOR 抑制剂合成的重要中间体。这在药物开发和药物化学中具有潜在意义 (Lei 等,2015)。
反应产物分析
涉及乙腈的反应产物 2-溴苯甲醛氰醇,已对其键长、键角和分子间氢键进行了分析。这有助于理解分子相互作用和结构化学 (Betz 等,2007)。
双钒(IV,V) 化合物研究
涉及乙腈的研究双钒(IV,V) 化合物与配体不对称性的研究有助于理解溶液和固态中的分子结构,这与无机和配位化学有关 (Dutta 等,1999)。
安全和危害
属性
IUPAC Name |
2-(3-bromo-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDHAVSXUXSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-methylphenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)
![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)
![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)
![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide](/img/structure/B3038547.png)
![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)
![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)